2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid
Overview
Description
2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid is a heterocyclic compound with the molecular formula C5H4N2O2S and a molecular weight of 156.16 g/mol This compound is characterized by the presence of a sulfanyl group, a carboxylic acid group, and a dihydropyrimidine ring structure
Preparation Methods
The synthesis of 2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid typically involves the cyclization of appropriate precursors under specific reaction conditions. One common method involves the use of stoichiometric azobisisobutyronitrile (AIBN) and excess aqueous hypophosphorous acid (H3PO2) under reflux in 1-propanol . This reaction yields the desired compound in moderate to good yields. Industrial production methods may involve similar synthetic routes but optimized for larger-scale production and higher efficiency.
Chemical Reactions Analysis
2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfanyl group to a thiol or other reduced forms.
Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfanyl group is replaced by other nucleophiles.
Cyclization: Under specific conditions, the compound can undergo cyclization reactions to form more complex heterocyclic structures.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid has a wide range of scientific research applications, including:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: It is investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid involves its interaction with specific molecular targets and pathways. The sulfanyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, further influencing the compound’s biological activity .
Comparison with Similar Compounds
2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid can be compared with other similar compounds, such as:
6-Amino-2-sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid: This compound contains an additional amino group, which can enhance its reactivity and potential biological activity.
Ethyl 4-aryl-6-methyl-2-sulfanylidene-1,2,3,4-tetrahydropyrimidine-5-carboxylates: These compounds have different substituents on the pyrimidine ring, leading to variations in their chemical and biological properties.
The uniqueness of this compound lies in its specific combination of functional groups and its potential for diverse applications in scientific research and industry.
Properties
IUPAC Name |
2-sulfanylidene-1H-pyrimidine-6-carboxylic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4N2O2S/c8-4(9)3-1-2-6-5(10)7-3/h1-2H,(H,8,9)(H,6,7,10) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XQUCNVOTCGTCKR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NC(=S)N=C1)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4N2O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393085 | |
Record name | 2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
156.16 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
6972-13-0 | |
Record name | NSC61554 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=61554 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2-Sulfanylidene-2,3-dihydropyrimidine-4-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00393085 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.